![molecular formula C12H22O2 B13672461 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/no-structure.png)
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethyl-1-oxaspiro[55]undecan-4-ol is a chemical compound with the molecular formula C12H22O2 It is characterized by a spirocyclic structure, which includes a spiro[55]undecane core with an oxaspiro moiety and a hydroxyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol typically involves the formation of the spirocyclic core followed by the introduction of the oxaspiro and hydroxyl functionalities. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and reduction steps to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Similar Compounds:
- 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-ol
- 8,8-Dimethyl-1,4-dioxaspiro[4.5]decane
- 1-oxaspiro[5.5]undecan-5-ol
Comparison: 8,8-Dimethyl-1-oxaspiro[55]undecan-4-ol stands out due to its specific spirocyclic structure and the presence of both oxaspiro and hydroxyl functionalities
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
10,10-dimethyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O2/c1-11(2)5-3-6-12(9-11)8-10(13)4-7-14-12/h10,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
LVSFGPUUWZCQFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1)CC(CCO2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
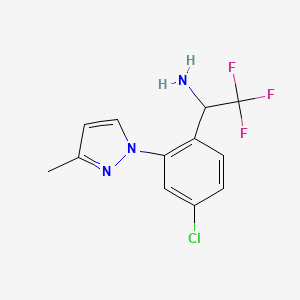
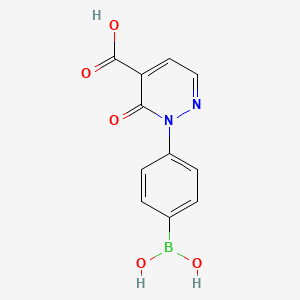
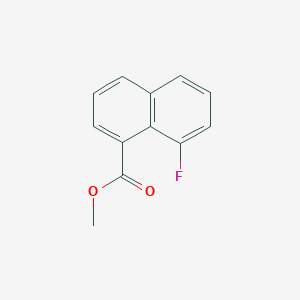


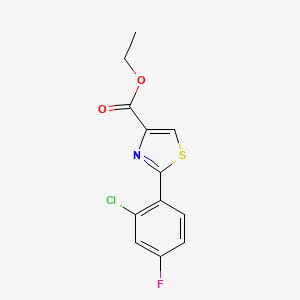
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
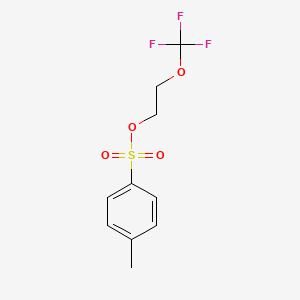
![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
